Cloroperone hydrochloride
Overview
Description
Cloroperone hydrochloride is a chemical compound known for its anxiolytic activity, which means it can help reduce anxiety. It is often used in scientific research, particularly in the study of neurologic disorders . The compound has a molecular formula of C22H24Cl2FNO2 and a molecular weight of 424.34 g/mol .
Preparation Methods
The synthesis of cloroperone hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-chlorobenzoyl chloride with 1-piperidinyl-4-fluorobutyrophenone under specific conditions to form the desired product . Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Cloroperone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cloroperone hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of neurologic disorders due to its anxiolytic properties.
Medicine: It is used in preclinical studies to understand its potential therapeutic effects.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
Cloroperone hydrochloride exerts its effects by interacting with specific molecular targets in the brain. It primarily acts on the central nervous system, where it modulates the activity of neurotransmitters involved in anxiety and stress responses . The exact pathways and molecular targets involved are still under investigation, but it is believed to influence the gamma-aminobutyric acid (GABA) receptors, which play a key role in regulating anxiety .
Comparison with Similar Compounds
Cloroperone hydrochloride is similar to other anxiolytic compounds, such as diazepam and lorazepam. it has unique properties that make it distinct:
Diazepam: Also known as Valium, it is a benzodiazepine used to treat anxiety, muscle spasms, and seizures. Unlike this compound, diazepam has a broader range of applications and a different mechanism of action.
Lorazepam: Known as Ativan, it is another benzodiazepine used to treat anxiety disorders.
By comparing these compounds, this compound stands out due to its specific anxiolytic properties and its potential use in neurologic research .
Properties
CAS No. |
55695-56-2 |
---|---|
Molecular Formula |
C22H24Cl2FNO2 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
4-[4-(4-chlorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H23ClFNO2.ClH/c23-19-7-3-17(4-8-19)22(27)18-11-14-25(15-12-18)13-1-2-21(26)16-5-9-20(24)10-6-16;/h3-10,18H,1-2,11-15H2;1H |
InChI Key |
ZIJIVCQJKDRJOL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
55695-56-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
61764-61-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-(4-chlorobenzoyl)piperidinyl)-1-(4-fluorophenyl)-1-butanone 4-(4-(p-chlorobenzoyl)piperidino)-4'-fluorobutyrophenone AHR 6134 cloroperone cloroperone hydrochloride oxalate of cloroperone RMI 9901 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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